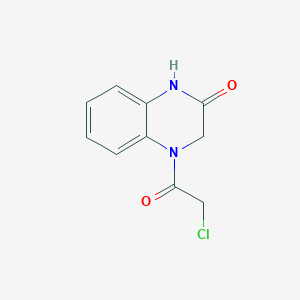

4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-(2-chloroacetyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c11-5-10(15)13-6-9(14)12-7-3-1-2-4-8(7)13/h1-4H,5-6H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGJPXOEWSLROI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389834 | |

| Record name | 4-(Chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-67-4 | |

| Record name | 4-(2-Chloroacetyl)-3,4-dihydro-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-chloroacetyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body, affecting their function and leading to therapeutic effects.

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins, thereby exerting its biological effects.

Biochemical Pathways

Similar compounds have been shown to affect various cellular processes, including signal transduction, gene expression, and cell proliferation.

Result of Action

Similar compounds have been shown to exert various biological effects, including antimicrobial, antiproliferative, and anticancer activities.

Action Environment

The action, efficacy, and stability of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues.

生物活性

The compound 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one is a derivative of the quinoxaline family, which has gained attention for its diverse biological activities. Quinoxalines and their derivatives are known for various pharmacological properties, including antibacterial, antifungal, anticancer, and antiviral activities. This article focuses on the biological activity of this specific compound, highlighting its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound involves several steps starting from commercially available precursors. The general synthetic route includes:

- Formation of the quinoxaline nucleus : This is typically achieved by reacting 1,2-phenylenediamine with chloroacetic acid.

- Chloroacetylation : The quinoxaline intermediate undergoes chloroacetylation using chloroacetyl chloride in a suitable solvent such as DMF (Dimethylformamide) to yield the target compound.

The reaction conditions and yields are crucial for the efficiency of the synthesis, with reported yields varying based on substituents and reaction conditions.

Antibacterial Activity

The antibacterial potential of this compound has been evaluated against various bacterial strains. Studies have shown that derivatives of quinoxaline exhibit significant antibacterial properties. For instance:

- Zone of Inhibition : This is a standard measure to evaluate antibacterial activity. In one study, compounds derived from 3,4-dihydroquinoxalin-2(1H)-one were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition. The compound 5i exhibited strong activity against both Staphylococcus aureus and Escherichia coli with inhibition zones up to 20 mm .

| Compound | Gram-negative Bacteria | Gram-positive Bacteria |

|---|---|---|

| E. coli | P. aeruginosa | |

| 5a | 18 mm | 20 mm |

| 5b | 19 mm | 18 mm |

Antifungal Activity

Quinoxaline derivatives have also been explored for antifungal activity. Research indicates that certain derivatives can effectively inhibit fungal growth against species such as Candida albicans and Aspergillus niger. The structure-activity relationship suggests that modifications on the quinoxaline ring can enhance antifungal properties .

Anticancer Activity

The anticancer potential of quinoxaline derivatives has been widely studied. For example:

- Cell Line Studies : Compounds derived from quinoxaline have shown promising results in inhibiting cancer cell proliferation in various cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). One study reported an IC50 value of 1.9 µg/mL for a specific derivative against HCT-116 cells, indicating potent anticancer activity .

Antiviral Activity

Recent studies have highlighted the antiviral properties of quinoxaline derivatives. Compounds have been synthesized and evaluated for their effectiveness against viruses like Herpes Simplex Virus (HSV). Some derivatives demonstrated significant plaque reduction in Vero cells at concentrations as low as 20 µg/mL .

Case Study 1: Antibacterial Evaluation

A comprehensive study evaluated several quinoxaline derivatives for their antibacterial properties against common pathogens. The results indicated that modifications on the quinoxaline core significantly impacted antibacterial efficacy. For instance, the presence of electron-withdrawing groups enhanced activity against Gram-positive bacteria.

Case Study 2: Anticancer Screening

A series of quinoxaline-based compounds were screened for anticancer activity using various human cancer cell lines. The findings revealed that introducing different substituents on the quinoxaline framework could lead to compounds with enhanced cytotoxic effects.

科学研究应用

Antibacterial Activity

Research indicates that quinoxaline derivatives, including 4-(2-chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one, have shown promising antibacterial properties. A study synthesized several derivatives and evaluated their activity against both Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds exhibited varying degrees of antibacterial activity, with some derivatives outperforming standard antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of Quinoxaline Derivatives

| Compound | Gram-negative Bacteria | Gram-positive Bacteria |

|---|---|---|

| 5a | E. coli: 18 mm | S. aureus: 15 mm |

| 5b | P. aeruginosa: 19 mm | S. pyogenes: 17 mm |

| 5i | E. coli: 20 mm | S. aureus: 18 mm |

Zone of inhibition measured in millimeters (mm) .

Antifungal Properties

Quinoxaline derivatives have also been investigated for their antifungal activity. Compounds similar to this compound have been reported to inhibit fungal growth effectively, making them candidates for treating fungal infections .

Anticancer Potential

The quinoxaline structure is recognized for its anticancer properties. Studies have highlighted that specific derivatives can act as inhibitors of key proteins involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor). This mechanism suggests that compounds like this compound could be developed into novel anticancer therapies .

Case Study 1: Antibacterial Screening

In a systematic study, researchers synthesized several quinoxaline derivatives and screened them against multiple bacterial strains. The compound 5i (which includes the chloracetyl group) demonstrated significant antibacterial effects comparable to established antibiotics .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of quinoxaline derivatives. The study revealed that certain modifications to the quinoxaline ring enhanced its efficacy against cancer cell lines by targeting specific oncogenic pathways .

化学反应分析

Nucleophilic Substitution Reactions

The chloro-acetyl group in the compound acts as an excellent leaving group, enabling SN₂ substitutions with amines to generate diverse derivatives.

-

Reactants :

-

4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one (0.475 mmol)

-

Substituted anilines (0.475 mmol)

-

Base: NaHCO₃ (0.95 mmol)

-

Catalyst: KI (20 mol%)

-

Solvent: 2-propanol

-

-

Conditions : Reflux for 8–12 hours.

Representative Derivatives and Yields

| Derivative | R-Substituent | Yield (%) | Spectral Data (Key Signals) |

|---|---|---|---|

| 5a | H | 65 | IR: 3412 cm⁻¹ (NH); ¹H NMR (DMSO-d₆): δ 4.20 (s, 2H, CH₂) |

| 5d | m-CH₃ | 65 | ¹H NMR: δ 2.20 (s, 3H, CH₃); ESI-MS: m/z 492 (M⁺) |

| 5g | p-Br | 65 | ¹H NMR: δ 7.85 (d, J = 11.2 Hz, 2H); m/z 556 (M⁺) |

| 5i | m-F | 65 | IR: 1677 cm⁻¹ (C=O); ¹H NMR: δ 6.51 (br.s, 2H) |

Mechanistic Insight :

-

The chloro-acetyl group undergoes nucleophilic displacement by primary/secondary amines, forming C–N bonds.

Biological Activity of Derivatives

While not a direct chemical reaction, the synthesized derivatives exhibit antibacterial activity due to structural modifications.

Antibacterial Screening Results :

| Compound | Zone of Inhibition (mm) against E. coli | P. aeruginosa | S. aureus |

|---|---|---|---|

| 5a | 18 | 20 | 15 |

| 5i | 24 | 22 | 20 |

| 5j | 22 | 21 | 19 |

Electron-withdrawing substituents (e.g., halogens) enhance activity, likely due to increased electrophilicity and membrane penetration .

Stability and Reactivity Considerations

-

Hydrolysis Sensitivity : The chloro-acetyl group is prone to hydrolysis in aqueous basic conditions, forming 3,4-dihydroquinoxalin-2-one .

-

Photochemical Reactivity : While not directly studied for this compound, similar dihydroquinoxalin-2-ones undergo radical-mediated 1,6-additions under visible light .

准备方法

Acylation of 3,4-Dihydroquinoxalin-2-one with Chloroacetyl Chloride

One of the most direct and widely reported methods for synthesizing 4-(2-chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one involves the reaction of 3,4-dihydroquinoxalin-2-one with chloroacetyl chloride under controlled conditions.

-

- Chloroacetyl chloride is added dropwise to an ice-cold solution of 3,4-dihydroquinoxalin-2-one in a dry polar aprotic solvent such as dimethylformamide (DMF).

- The reaction mixture is stirred at room temperature for approximately one hour.

- The reaction mixture is then poured slowly into an aqueous sodium bicarbonate solution to neutralize excess acid and precipitate the product.

- The precipitate is filtered, washed, and dried to yield the target compound as an off-white solid.

Reaction Conditions and Yields :

- Typical molar ratios: chloroacetyl chloride (37 mmol) to 3,4-dihydroquinoxalin-2-one (34 mmol).

- Solvent: Dry DMF (20 mL).

- Temperature: Initially ice-cold during addition, then room temperature stirring.

- Yield: Approximately 74%.

- Melting point: 194-196 °C.

Alternative Synthetic Routes and Modifications

Use of Triethylamine and Benzene :

- A solution of 3,4-dihydro-1H-quinoxalin-2-one and triethylamine in benzene can be reacted with chloroacetyl chloride dissolved in benzene.

- The mixture is heated under reflux for several hours (about 4-6 hours).

- The product precipitates during the reaction and is isolated by filtration.

- This method is described in patent literature and is useful for scale-up synthesis.

Post-Acylation Modifications :

- The chloroacetyl derivative can be further reacted with nucleophiles or subjected to cyclization reactions using condensing agents such as polyphosphoric acid to form more complex ring systems.

- Hydrolysis of acetoxy derivatives related to the chloroacetyl compound can yield hydroxy-substituted analogs.

Summary Table of Preparation Conditions

| Step/Parameter | Method 1 (DMF) | Method 2 (Benzene/Triethylamine) | Notes |

|---|---|---|---|

| Starting Material | 3,4-Dihydroquinoxalin-2-one | 3,4-Dihydroquinoxalin-2-one | Same starting material |

| Acylating Agent | Chloroacetyl chloride | Chloroacetyl chloride | Both methods use chloroacetyl chloride |

| Solvent | Dry DMF | Benzene | DMF is polar aprotic; benzene is non-polar |

| Base | None (neutralization by NaHCO3) | Triethylamine | Triethylamine neutralizes HCl formed |

| Temperature | Ice-cold addition, then room temp | Reflux (~80-90 °C) | Reflux heating in benzene method |

| Reaction Time | 1 hour stirring | 4-6 hours reflux | Longer time in benzene method |

| Workup | Quench with NaHCO3, filter precipitate | Filter precipitate during reaction | Standard isolation procedures |

| Yield | ~74% | Not explicitly stated (patent reports) | High yields expected |

| Product Physical State | Off-white solid | Solid precipitate | Consistent physical form |

| Melting Point | 194-196 °C | Not specified | Consistent with literature |

Research Findings and Analytical Data

- The acylation reaction proceeds efficiently under mild conditions with good yields.

- The product exhibits expected spectroscopic features, confirming the successful introduction of the chloroacetyl group.

- The use of sodium bicarbonate for neutralization in DMF method facilitates easy isolation of the product.

- Reflux in benzene with triethylamine is a classical approach suitable for larger scale synthesis.

- Further functionalization of the chloroacetyl group is feasible, enabling synthesis of diverse quinoxaline derivatives with potential biological activities.

常见问题

Q. What are the established synthetic routes for 4-(2-chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one, and what intermediates are critical?

Methodological Answer: The compound is synthesized via multi-step reactions involving quinoxalin-2-one derivatives. Key intermediates include:

- 3,4-Dihydro-1H-quinoxalin-2-one (CAS 59564-59-9), prepared via cyclization of 1,2-diaminobenzene derivatives with carbonyl compounds .

- Chloroacetylation : Reacting the quinoxalinone intermediate with chloroacetyl chloride in the presence of a base (e.g., EtN) in THF at 0°C to room temperature, yielding the target compound .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Ethyl glyoxalate (50% in toluene), EtOH, 45°C | 85% | |

| Chloroacetylation | Chloroacetyl chloride, EtN, THF, 0°C–rt | 86% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR (DMSO-d) confirm the presence of the chloroacetyl group (δ ~4.7 ppm for CHCl) and the dihydroquinoxalinone backbone (δ ~167 ppm for carbonyl) .

- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~650 cm (C-Cl stretch) .

- Mass Spectrometry : ESI-MS provides molecular ion confirmation (e.g., m/z 935.7 [2M+H] for derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Catalyst Selection : NaH in DMF enhances alkylation efficiency (e.g., benzyl bromide derivatives, 64–68% yield) .

- Temperature Control : Lower temperatures (0°C) during chloroacetylation reduce side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves impurities from byproducts like unreacted intermediates .

Key Consideration : Pilot-scale testing under inert atmospheres (N) minimizes oxidation of sensitive intermediates .

Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. computational predictions)?

Methodological Answer:

- Iterative Refinement : Cross-validate spectral data with computational models (DFT calculations for NMR chemical shifts) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning (e.g., crystal structure of related quinoxalinone derivatives in ).

- Controlled Replicates : Repeat syntheses under identical conditions to isolate batch-specific anomalies .

Q. What strategies are used to design derivatives for biological activity studies?

Methodological Answer:

- Structural Modifications : Introduce substituents (e.g., thiophene, furan) at the 4-position to enhance binding to targets like HIV integrase or 5-HT receptors .

- In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets before synthesis .

- Biological Assays : Evaluate inhibition potency via enzyme-linked assays (e.g., IC measurements for integrase inhibition) .

Q. Table 2: Example Derivatives and Activities

| Derivative | Substituent | Biological Target | Activity (IC) | Reference |

|---|---|---|---|---|

| 27a | Thiophene | HIV Integrase | 0.8 µM | |

| 27b | Furan | 5-HT | 1.2 µM |

Q. How are stability and degradation profiles assessed under experimental conditions?

Methodological Answer:

Q. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability .

- Process Optimization : Use flow chemistry for exothermic steps (e.g., chloroacetylation) to enhance reproducibility .

Data Contradiction Analysis

Example : Discrepancies in reported yields for similar reactions (e.g., 64% vs. 48% in alkylation steps ) may arise from:

- Reagent Purity : Trace moisture in NaH reduces efficacy.

- Mixing Efficiency : Magnetic stirring vs. mechanical agitation alters reaction homogeneity.

Resolution : Standardize reagent sources and mixing protocols across batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。